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Minimizing batch-to-batch variability of Cdk2-IN15

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Compound of Interest		
Compound Name:	Cdk2-IN-15	
Cat. No.:	B12378752	Get Quote

Technical Support Center: Cdk2-IN-X

Welcome to the technical support center for Cdk2-IN-X, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cdk2-IN-X?

A1: Cdk2-IN-X is an ATP-competitive inhibitor of Cdk2. Cdk2 is a key enzyme in the regulation of the cell cycle, particularly at the G1/S phase transition.[1][2] By binding to the ATP-binding pocket of Cdk2, Cdk2-IN-X prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), thereby arresting the cell cycle and inhibiting cell proliferation.[3] [4]

Q2: What are the primary applications of Cdk2-IN-X in research?

A2: Cdk2-IN-X is primarily used in cancer research to study the effects of Cdk2 inhibition on tumor cell growth, proliferation, and apoptosis.[5][6] It is also a valuable tool for investigating the role of Cdk2 in other cellular processes, such as DNA replication and repair.[7][8]

Q3: How should I store and handle Cdk2-IN-X?



A3: Cdk2-IN-X should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: What is the recommended working concentration for Cdk2-IN-X?

A4: The optimal working concentration of Cdk2-IN-X will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system. Based on literature for similar potent Cdk2 inhibitors, a starting concentration range of 10 nM to 1 μ M is often effective.

Troubleshooting Guide: Minimizing Batch-to-Batch Variability

Batch-to-batch variability of a small molecule inhibitor can significantly impact the reproducibility of experimental results. This guide provides a structured approach to identifying and mitigating potential sources of variability.

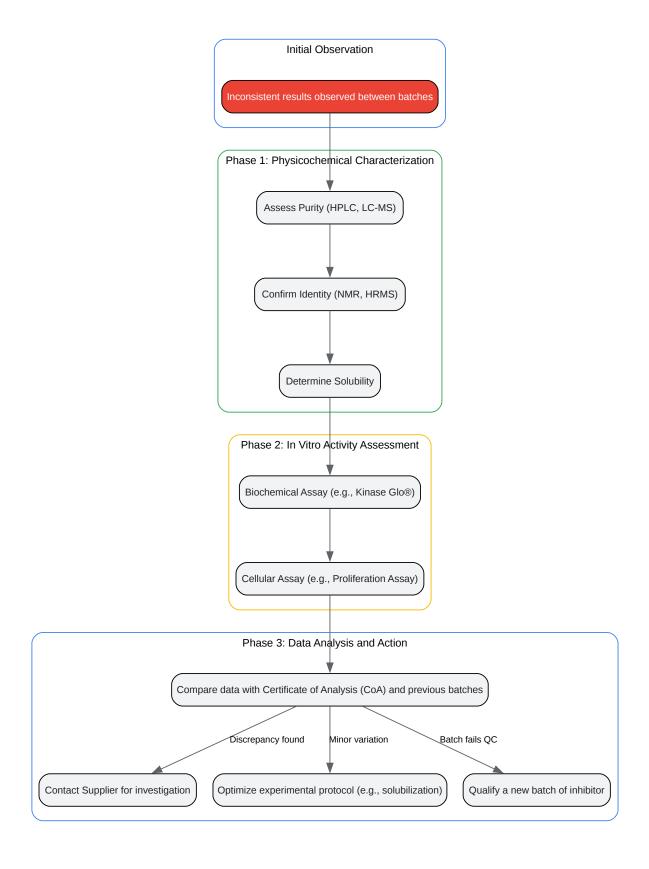
Problem: Inconsistent experimental results between different batches of Cdk2-IN-X.

This can manifest as shifts in IC50 values, changes in the magnitude of the biological response, or unexpected off-target effects.

Visualizing the Troubleshooting Process

Below is a logical workflow to diagnose and address batch-to-batch variability.





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Caption: A troubleshooting workflow for addressing batch-to-batch variability of Cdk2-IN-X.



Step 1: Physicochemical Characterization of Each Batch

Before using a new batch, it is crucial to verify its fundamental properties.

1.1. Purity Assessment

- Rationale: Impurities can have their own biological activities, leading to confounding results.
- · Methodology:
 - High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the compound.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and identifies potential impurities.
- Acceptance Criteria: Purity should typically be >98%.

1.2. Identity Confirmation

- Rationale: Ensures that the supplied compound is indeed Cdk2-IN-X.
- Methodology:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides a
 detailed structural fingerprint of the molecule.
 - High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the compound.
- Action: Compare the obtained spectra with the known structure of Cdk2-IN-X or data from a reliable reference batch.

1.3. Solubility Determination

- Rationale: Poor solubility can lead to inaccurate dosing and reduced efficacy.
- Methodology: Determine the maximum soluble concentration in your chosen solvent (e.g., DMSO) and your final assay buffer.



 Action: If a batch exhibits lower solubility, adjust your stock concentration or sonicate briefly to aid dissolution. Always visually inspect for precipitates before use.

Data Presentation: Physicochemical Properties of Cdk2-IN-X Batches

Parameter	Batch A (Reference)	Batch B	Batch C	Acceptance Criteria
Purity (HPLC, %)	99.2	98.9	95.1	> 98%
Identity (¹H NMR)	Conforms	Conforms	Conforms	Conforms to structure
Molecular Weight (LC-MS)	452.18 [M+H]+	452.19 [M+H]+	452.20 [M+H]+	± 0.5 Da of expected
Solubility in DMSO (mM)	100	95	70	> 50 mM

In this example, Batch C would be flagged for failing purity and having lower solubility.

Step 2: In Vitro Activity Assessment

Confirming the biological activity of each batch is a critical step.

2.1. Biochemical Assay

- Rationale: Directly measures the ability of the inhibitor to engage its target, Cdk2.
- Methodology: A biochemical kinase assay (e.g., using ADP-Glo[™] or a similar technology)
 measures the inhibition of recombinant Cdk2/Cyclin E activity in a cell-free system.
- Action: Determine the IC50 for each batch.

2.2. Cellular Assay

 Rationale: Assesses the inhibitor's activity in a more physiologically relevant context, accounting for cell permeability and stability.



- Methodology: A cell-based proliferation assay (e.g., using CellTiter-Glo® or crystal violet staining) in a Cdk2-dependent cell line (e.g., a CCNE1-amplified cancer cell line).
- Action: Determine the GI50 (concentration for 50% growth inhibition) for each batch.

Data Presentation: Biological Activity of Cdk2-IN-X Batches

Assay	Batch A (Reference)	Batch B	Batch C	Acceptance Criteria
Biochemical IC50 (nM)	5.2	5.8	15.7	< 10 nM
Cellular GI50 (nM)	85	92	250	< 150 nM

In this example, Batch C shows significantly reduced potency in both biochemical and cellular assays, correlating with its lower purity.

Experimental Protocols Protocol 1: HPLC Purity Assessment

- Preparation of Standard Solution: Accurately weigh and dissolve Cdk2-IN-X in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
- HPLC System:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.



- Injection: Inject 10 μL of the standard solution.
- Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

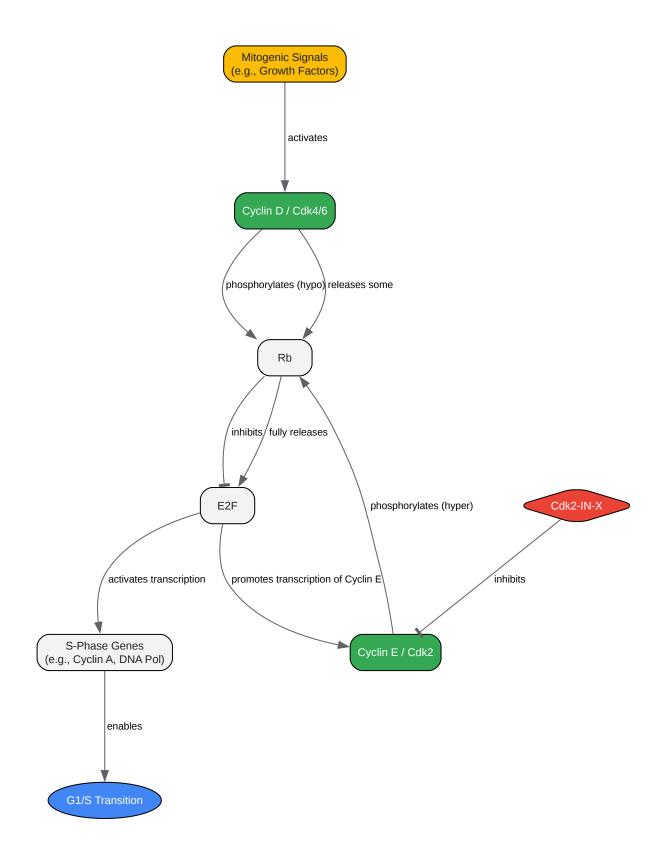
Protocol 2: Cell Proliferation Assay (Crystal Violet)

- Cell Seeding: Seed a Cdk2-dependent cancer cell line in a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.
- Compound Treatment: Prepare a serial dilution of Cdk2-IN-X from each batch in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Staining:
 - Gently wash the cells with PBS.
 - Fix the cells with 100 μL of 4% paraformaldehyde for 15 minutes.
 - Wash with PBS and stain with 100 μL of 0.5% crystal violet solution for 20 minutes.
- Destaining and Measurement:
 - Wash the plate thoroughly with water and allow it to dry.
 - Solubilize the stain with 100 μL of 10% acetic acid.
 - Measure the absorbance at 590 nm using a plate reader.
- Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the GI50.

Signaling Pathway Diagram

The following diagram illustrates the central role of Cdk2 in the G1/S phase transition of the cell cycle and the point of inhibition by Cdk2-IN-X.





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Caption: The Cdk2 signaling pathway at the G1/S checkpoint, inhibited by Cdk2-IN-X.



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